molecular formula C26H23BrN2O2 B10918694 methyl 3-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 3-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10918694
M. Wt: 475.4 g/mol
InChI Key: UFLCFCXZYHXLJP-UHFFFAOYSA-N
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Description

Methyl 3-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with bromine and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by bromination and subsequent esterification to introduce the methyl benzoate group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrogenated pyrazole derivatives.

    Substitution: Hydroxyl or amino-substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 3-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The bromine and methylphenyl groups on the pyrazole ring can interact with enzymes or receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: Shares the bromine and methyl ester functionalities but lacks the pyrazole ring.

    Methyl 4-(bromomethyl)benzoate: Similar ester and bromine groups but different substitution pattern on the aromatic ring.

    Methyl 3-bromobenzoate: Contains the bromine and ester groups but without the additional methylphenyl and pyrazole substituents.

Uniqueness: Methyl 3-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its combination of a pyrazole ring with bromine and methylphenyl groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C26H23BrN2O2

Molecular Weight

475.4 g/mol

IUPAC Name

methyl 3-[[4-bromo-3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C26H23BrN2O2/c1-17-7-11-20(12-8-17)24-23(27)25(21-13-9-18(2)10-14-21)29(28-24)16-19-5-4-6-22(15-19)26(30)31-3/h4-15H,16H2,1-3H3

InChI Key

UFLCFCXZYHXLJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(=O)OC)C4=CC=C(C=C4)C)Br

Origin of Product

United States

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